![molecular formula C17H15N5O3S B2502270 N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide CAS No. 391886-55-8](/img/structure/B2502270.png)

N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

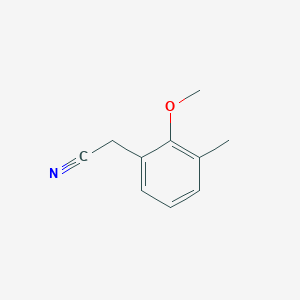

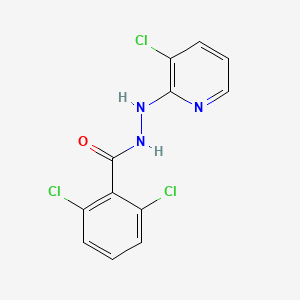

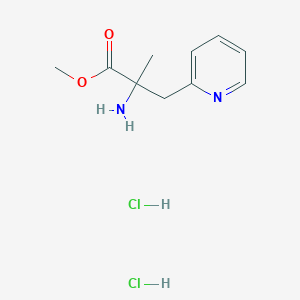

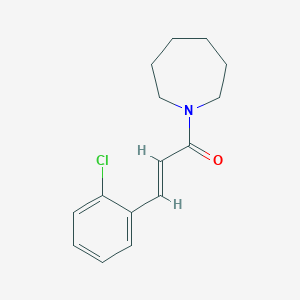

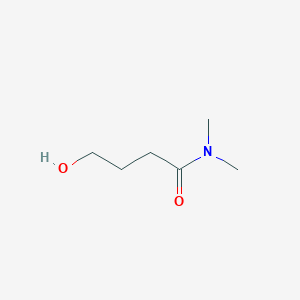

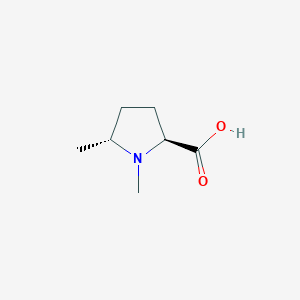

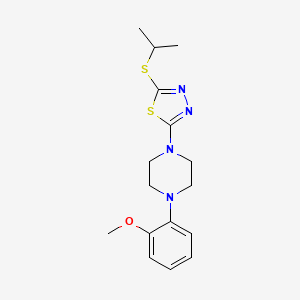

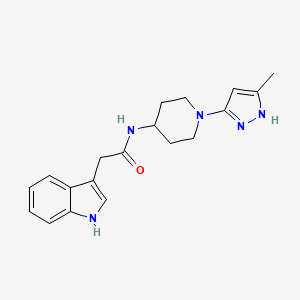

The compound "N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential pharmacological properties, as indicated by the presence of a triazole ring, a nitro group, and a sulfanyl group, which are often seen in biologically active molecules.

Synthesis Analysis

The synthesis of related N-acylamidines has been reported through a rhodium-catalyzed reaction involving N-sulfonyl-1,2,3-triazoles and nitrosobenzene derivatives . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities with the triazole core and the presence of a benzamide moiety.

Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been studied using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction . These studies provide insights into the conformational flexibility, vibrational wavenumbers, and geometrical parameters, which are crucial for understanding the behavior of such compounds. The presence of a nitro group and a sulfanyl group in the compound of interest would likely contribute to its unique electronic and steric properties.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cycloaddition, rearrangement, and Fries rearrangement . The compound may also participate in similar reactions due to its functional groups, which could be exploited in the synthesis of more complex molecules or in the modification of its chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the presence of a nitro group can affect the electron-withdrawing capacity, while the sulfanyl group can contribute to nucleophilic characteristics . Theoretical studies, such as DFT calculations, can provide further insights into the prototropy processes and the stability of different molecular conformations . Additionally, the solubility, melting point, and reactivity of the compound can be predicted based on the properties of similar molecules.

Relevant Case Studies

Case studies involving triazole derivatives often focus on their biological activities, such as antiproliferative, antilipolytic, and antimicrobial effects . The compound "this compound" could potentially be explored in similar case studies to evaluate its pharmacological potential. Molecular docking studies could also be conducted to predict its interaction with biological targets, as has been done with related compounds .

Wissenschaftliche Forschungsanwendungen

Materials Science Applications

High Refractive Index Polymers : Research involving thiophenyl-substituted benzidines, which share structural similarities with N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide, has led to the development of transparent aromatic polyimides. These materials exhibit high refractive indices, low birefringence, and excellent thermomechanical stabilities, making them suitable for optical and electronic applications (Tapaswi et al., 2015).

Thermally Stable Polyimides : Similar compounds have been used to synthesize novel polyimides with built-in sulfone, ether, and amide structures. These materials demonstrate enhanced thermal stability and are characterized by their unique physical properties, making them candidates for advanced engineering applications (Mehdipour-Ataei et al., 2004).

Organic Synthesis and Chemical Reactions

Nucleophilic Displacement Reactions : The compound's structural framework facilitates nucleophilic displacement reactions, which are pivotal in synthetic organic chemistry for creating complex molecules. This characteristic is essential in the synthesis of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, highlighting the compound's utility in synthesizing pharmacologically relevant structures (Samet et al., 2005).

Catalyst- and Solvent-Free Synthesis : The structural components of this compound enable catalyst- and solvent-free synthesis under specific conditions, such as microwave-assisted Fries rearrangements. This approach contributes to greener chemistry by reducing the need for hazardous solvents and catalysts (Moreno-Fuquen et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-11-3-2-4-14(9-11)21-15(19-20-17(21)26)10-18-16(23)12-5-7-13(8-6-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTGFFMVUJCTON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)

![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)

![3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2502199.png)

![2-(methylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2502202.png)